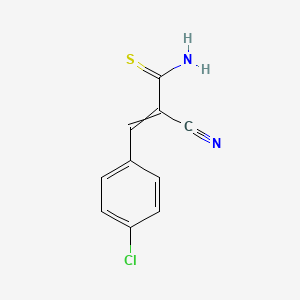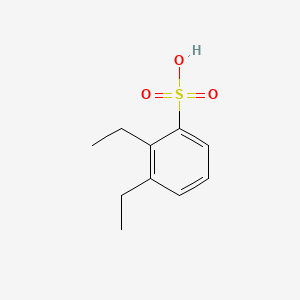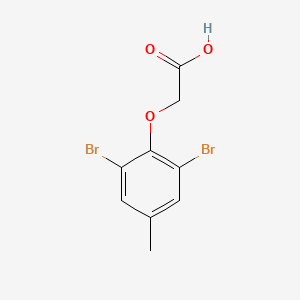
Methyl 2-(3,4-dimethoxyphenyl)-5-hydroxy-alpha-oxo-1H-imidazole-4-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3,4-dimethoxyphenyl)-5-hydroxy-alpha-oxo-1H-imidazole-4-acetate is a complex organic compound with a unique structure that includes both aromatic and imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-dimethoxyphenyl)-5-hydroxy-alpha-oxo-1H-imidazole-4-acetate typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with glycine to form an intermediate, which is then cyclized to form the imidazole ring. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3,4-dimethoxyphenyl)-5-hydroxy-alpha-oxo-1H-imidazole-4-acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under specific conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 2-(3,4-dimethoxyphenyl)-5-hydroxy-alpha-oxo-1H-imidazole-4-acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(3,4-dimethoxyphenyl)-5-hydroxy-alpha-oxo-1H-imidazole-4-acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar aromatic and methoxy groups.
Mescaline: A compound with a similar structure but with an additional methoxy group.
Uniqueness
Methyl 2-(3,4-dimethoxyphenyl)-5-hydroxy-alpha-oxo-1H-imidazole-4-acetate is unique due to its imidazole ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
40312-27-4 |
|---|---|
Formule moléculaire |
C14H14N2O6 |
Poids moléculaire |
306.27 g/mol |
Nom IUPAC |
methyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-1H-imidazol-5-yl]-2-oxoacetate |
InChI |
InChI=1S/C14H14N2O6/c1-20-8-5-4-7(6-9(8)21-2)12-15-10(13(18)16-12)11(17)14(19)22-3/h4-6,18H,1-3H3,(H,15,16) |
Clé InChI |
LKNXGGPSJGQZIU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC(=C(N2)C(=O)C(=O)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
![2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate]](/img/structure/B14663927.png)



![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)




